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Introduction
(2R,3S)-Isocitric acid, a key intermediate in the tricarboxylic acid (TCA) and glyoxylate cycles,

is gaining significant attention in metabolic engineering and drug development.[1][2][3] Its

potential applications span from being a platform chemical to a therapeutic agent, attributed to

its antistress, antihypoxic, and antioxidant properties.[3][4] This document provides detailed

application notes and experimental protocols for the metabolic engineering of microorganisms,

primarily the non-conventional yeast Yarrowia lipolytica, for the enhanced production of

(2R,3S)-isocitric acid.

Application Notes
The metabolic engineering of Yarrowia lipolytica has emerged as a promising strategy for the

overproduction of (2R,3S)-isocitric acid. This yeast is a natural producer of organic acids and

possesses a high flux through the TCA cycle, making it an ideal candidate for redirecting

carbon flow towards isocitrate accumulation. Key metabolic engineering strategies focus on

manipulating specific enzymatic and transport steps to increase the synthesis and secretion of

isocitric acid while minimizing its consumption and the formation of byproducts like citric acid.

A central strategy involves the modulation of key enzymes in and around the TCA cycle.

Overexpression of aconitase (ACO1), the enzyme that converts citrate to isocitrate, has been

shown to shift the product ratio towards isocitric acid. Furthermore, managing the efflux of
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isocitric acid from the mitochondria is crucial. Engineering mitochondrial transporters, such as

overexpressing the succinate-fumarate carrier (YlSfc1) and deleting the citrate mitochondrial

carrier (YlYHM2), has been demonstrated to significantly enhance isocitric acid secretion.

Another critical aspect is the inhibition of pathways that consume isocitrate. The glyoxylate

cycle, which utilizes isocitrate as a substrate, can be a significant drain on the isocitrate pool.

Disrupting the gene encoding isocitrate lyase (ICL1), the first enzyme of the glyoxylate cycle, is

a common and effective strategy to boost isocitric acid yields. Additionally, down-regulation of

isocitrate dehydrogenase (IDH), which converts isocitrate to α-ketoglutarate, can further

channel metabolic flux towards isocitrate accumulation. This can be achieved under nitrogen-

limiting conditions, which naturally inhibit IDH activity through the action of AMP deaminase

(AMPD).

The choice of carbon source also plays a significant role in the production of isocitric acid.

Various substrates, including glucose, glycerol, ethanol, and vegetable oils, have been

successfully utilized for isocitric acid fermentation with Y. lipolytica. Optimization of fermentation

parameters such as pH, temperature, and aeration is critical to maximize production titers and

yields.

While Yarrowia lipolytica is the most studied organism for (2R,3S)-isocitric acid production,

metabolic engineering of other microorganisms like Escherichia coli is also being explored.

These efforts often focus on producing derivatives of TCA cycle intermediates, such as itaconic

acid, and involve similar strategies of redirecting carbon flux by inactivating competing

pathways.

Quantitative Data Summary
The following tables summarize the quantitative data from various metabolic engineering

studies on (2R,3S)-isocitric acid production in Yarrowia lipolytica.
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Strain

Key
Genetic
Modificati
ons

Carbon
Source

Titer (g/L)
Yield
(g/g)

Selectivit
y/Ratio
(ICA:CA)

Referenc
e

Y. lipolytica

VKM Y-

2373

Wild-type
Rapeseed

Oil
64.1 0.72 2.9:1

Y. lipolytica

Engineere

d

Overexpre

ssion of

YlSFC1,

Deletion of

YlYHM2

Glucose 136.7 - 14.3

Y. lipolytica

20

Multicopy

overexpres

sion of

ACO1

Rapeseed

Oil
72.6 - 2.3:1

Y. lipolytica

VKM Y-

2373

Optimized

fermentatio

n with

itaconic

acid (ICL

inhibitor)

Ethanol 90.5 0.77 4:1

Y. lipolytica

VKM Y-

2373

Optimized

fermentatio

n

Ester-

aldehyde

fraction

65.0 0.65 2.1:1

Y. lipolytica

TEM YL 3
Wild-type

Sunflower

Oil
66.2 - -

Y. lipolytica

TEM YL 20
Wild-type

Sunflower

Oil
50.0 - -

ICA: Isocitric Acid, CA: Citric Acid
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Experimental Protocols
Protocol 1: Fermentation of Yarrowia lipolytica for
Isocitric Acid Production
This protocol describes a typical batch fermentation process for producing isocitric acid using a

metabolically engineered Y. lipolytica strain.

1. Media Preparation:

Seed Medium (YPD): 10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose. Sterilize by

autoclaving at 121°C for 20 minutes.

Fermentation Medium (Nitrogen-Limited): 100 g/L glucose (or other carbon source), 1.5 g/L

(NH₄)₂SO₄, 1.0 g/L KH₂PO₄, 0.5 g/L MgSO₄·7H₂O, 0.1 g/L CaCl₂, 0.1 g/L NaCl, and trace

elements solution. Sterilize the base medium and the carbon source solution separately by

autoclaving and mix before inoculation.

2. Inoculum Preparation:

Inoculate a single colony of the engineered Y. lipolytica strain into 50 mL of YPD medium in a

250 mL baffled flask.

Incubate at 28-30°C with shaking at 200-250 rpm for 24-48 hours until the culture reaches

the late exponential phase.

3. Fermentation:

Inoculate the fermentation medium in a sterilized bioreactor with the seed culture to an initial

OD₆₀₀ of 0.1-0.5.

Maintain the fermentation conditions:

Temperature: 28-30°C

pH: 5.0-6.0 (controlled with 2M NaOH or KOH)

Aeration: 1-2 vvm (volume of air per volume of medium per minute)
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Dissolved Oxygen (DO): Maintain above 20% saturation by adjusting the agitation speed

(e.g., 300-800 rpm).

Run the fermentation for 5-7 days.

Collect samples periodically for analysis of cell growth (OD₆₀₀), substrate consumption, and

organic acid production.

Protocol 2: Gene Knockout in Yarrowia lipolytica using
CRISPR/Cas9
This protocol provides a general workflow for deleting a target gene (e.g., ICL1) in Y. lipolytica

using the CRISPR/Cas9 system.

1. Design and Construction of the CRISPR/Cas9 Plasmid:

Design a single guide RNA (sgRNA) targeting a specific site within the coding sequence of

the target gene.

Synthesize the sgRNA expression cassette and clone it into a Y. lipolytica CRISPR/Cas9

vector that also expresses the Cas9 nuclease.

Design and synthesize a donor DNA template consisting of ~500 bp homology arms flanking

the upstream and downstream regions of the target gene. This will be used for homologous

recombination-mediated repair.

2. Transformation of Y. lipolytica:

Prepare competent Y. lipolytica cells using the lithium acetate/PEG method.

Co-transform the CRISPR/Cas9 plasmid and the donor DNA template into the competent

cells.

Plate the transformed cells on a selective medium (e.g., YNB lacking a specific nutrient

corresponding to an auxotrophic marker on the plasmid).

Incubate at 28-30°C for 2-4 days until colonies appear.
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3. Screening and Verification of Knockout Mutants:

Pick individual colonies and perform colony PCR using primers that anneal outside the

targeted genomic region. A successful deletion will result in a smaller PCR product

compared to the wild-type.

Further verify the gene deletion by Sanger sequencing of the PCR product.

Cure the CRISPR/Cas9 plasmid from the confirmed knockout strain if necessary.

Protocol 3: Gene Overexpression in Yarrowia lipolytica
This protocol outlines the steps for overexpressing a target gene (e.g., ACO1) in Y. lipolytica.

1. Construction of the Overexpression Cassette:

Amplify the coding sequence of the target gene from Y. lipolytica genomic DNA.

Clone the gene into a Y. lipolytica expression vector under the control of a strong constitutive

or inducible promoter (e.g., TEF1 promoter).

The vector should also contain a selection marker (e.g., an auxotrophic marker or an

antibiotic resistance gene).

2. Transformation of Y. lipolytica:

Linearize the expression plasmid by restriction digestion to promote integration into the yeast

genome.

Transform the linearized plasmid into the desired Y. lipolytica strain using the lithium

acetate/PEG method.

Plate the transformants on a selective medium and incubate at 28-30°C for 2-4 days.

3. Verification of Gene Overexpression:

Confirm the integration of the expression cassette by colony PCR.
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Analyze the transcript levels of the target gene by quantitative real-time PCR (qRT-PCR) to

confirm overexpression.

If applicable, perform enzyme activity assays to verify increased protein function.

Protocol 4: Quantification of Isocitric Acid by HPLC
This protocol describes a method for quantifying (2R,3S)-isocitric acid and other organic acids

in fermentation broth using High-Performance Liquid Chromatography (HPLC).

1. Sample Preparation:

Centrifuge the fermentation broth sample at 10,000 x g for 10 minutes to remove cells.

Filter the supernatant through a 0.22 µm syringe filter.

Dilute the filtered sample with the mobile phase if the organic acid concentration is too high.

2. HPLC Analysis:

HPLC System: A standard HPLC system equipped with a UV detector.

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: 20 mM KH₂PO₄ buffer, pH adjusted to 2.5-3.0 with phosphoric acid.

Flow Rate: 0.5-1.0 mL/min.

Column Temperature: 30-40°C.

Detection: UV at 210 nm.

Injection Volume: 10-20 µL.

3. Quantification:

Prepare standard solutions of (2R,3S)-isocitric acid and other relevant organic acids (e.g.,

citric acid, α-ketoglutaric acid) of known concentrations.
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Generate a calibration curve by injecting the standard solutions and plotting peak area

against concentration.

Quantify the concentration of isocitric acid in the samples by comparing their peak areas to

the calibration curve.
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Caption: Engineered metabolic pathway for enhanced (2R,3S)-isocitric acid production in

Yarrowia lipolytica.
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Caption: Experimental workflow for metabolic engineering of Yarrowia lipolytica for isocitric acid

production.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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